

"4-(4-Methoxyphenyl)pyrrolidin-2-one" crystal structure analysis

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel chemical entities like **4-(4-Methoxyphenyl)pyrrolidin-2-one**, a derivative of the versatile pyrrolidinone scaffold, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation. This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow. It is designed not as a rigid protocol, but as a narrative of scientific decision-making, from the foundational step of crystal cultivation to the final interpretation of intermolecular forces that govern the supramolecular architecture. We will explore the causality behind experimental choices, the self-validating systems inherent in modern crystallography, and the authoritative standards that ensure data integrity and reproducibility.

Introduction: The Pyrrolidinone Core and the Significance of Structural Analysis

The pyrrolidin-2-one (γ -lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. [1][2] The introduction of a 4-methoxyphenyl substituent at the 4-position introduces specific steric and electronic features, including a potential hydrogen bond acceptor (the methoxy group) and a π -system capable of various non-covalent interactions.

Determining the crystal structure of **4-(4-Methoxyphenyl)pyrrolidin-2-one** is critical for several reasons:

- **Unambiguous Confirmation:** It provides absolute confirmation of the molecular constitution and stereochemistry.
- **Conformational Insight:** It reveals the preferred three-dimensional shape of the molecule in the solid state, including the puckering of the pyrrolidinone ring and the rotational orientation of the aryl substituent.
- **Supramolecular Understanding:** It maps the network of intermolecular interactions (e.g., hydrogen bonds, π -stacking) that dictate how molecules recognize each other and pack into a stable lattice.[3] This is paramount for understanding physical properties like solubility, melting point, and polymorphism.
- **Structure-Activity Relationship (SAR):** For drug development professionals, this detailed structural map provides a crucial foundation for designing next-generation analogs with improved efficacy and properties.

The Foundational Step: Synthesis and Single Crystal Cultivation

A successful crystal structure analysis begins with a high-quality single crystal. This necessitates both a pure compound and a carefully controlled crystallization process.

Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

While various synthetic routes to 4-arylpyrrolidin-2-ones exist[4][5], a common approach involves the cyclization of a suitable precursor. One potential route is the reduction and subsequent cyclization of a γ -nitro ester or a related derivative.

A representative synthetic scheme would be provided here based on established literature methods for analogous compounds.^{[6][7]}

Following synthesis, rigorous purification by column chromatography or recrystallization is mandatory to achieve the >99% purity required for growing diffraction-quality crystals.

Protocol: Growing Diffraction-Quality Single Crystals

The goal is to create a supersaturated solution from which a single crystal nucleus can grow slowly and without defects. Crystals of 0.1-0.3 mm in size are typically ideal.^[8]

Methodology: Slow Evaporation

- **Solvent Screening:** Dissolve ~10-20 mg of purified **4-(4-Methoxyphenyl)pyrrolidin-2-one** in a small volume (0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) in small, clean vials. The ideal solvent is one in which the compound is moderately soluble.
- **Preparation:** Once a suitable solvent is identified, prepare a clear, saturated, or near-saturated solution. Filter the solution through a small cotton plug in a pipette to remove any dust or particulate matter, which could act as unwanted nucleation sites.
- **Incubation:** Cover the vial with a cap, or Parafilm, pierced with one or two small holes using a needle. This restricts the rate of evaporation.
- **Growth:** Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of small, well-defined crystals with sharp edges and clear faces.

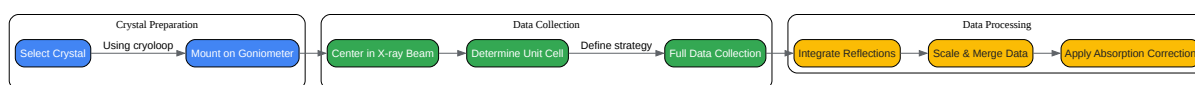
Causality: Slow evaporation is key. If the process is too rapid, a polycrystalline powder will crash out of solution. The small holes in the cap are a critical control element, ensuring the solvent concentration changes gradually, giving molecules sufficient time to organize into an ordered lattice.

Data Acquisition: Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive technique that provides precise details about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[9][10][11]

Experimental Workflow: From Crystal to Diffraction Pattern

The workflow for SC-XRD data collection is a systematic process designed to measure the intensities of a comprehensive set of diffracted X-ray beams.



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Caption: Workflow for SC-XRD Data Collection.

Detailed Protocol:

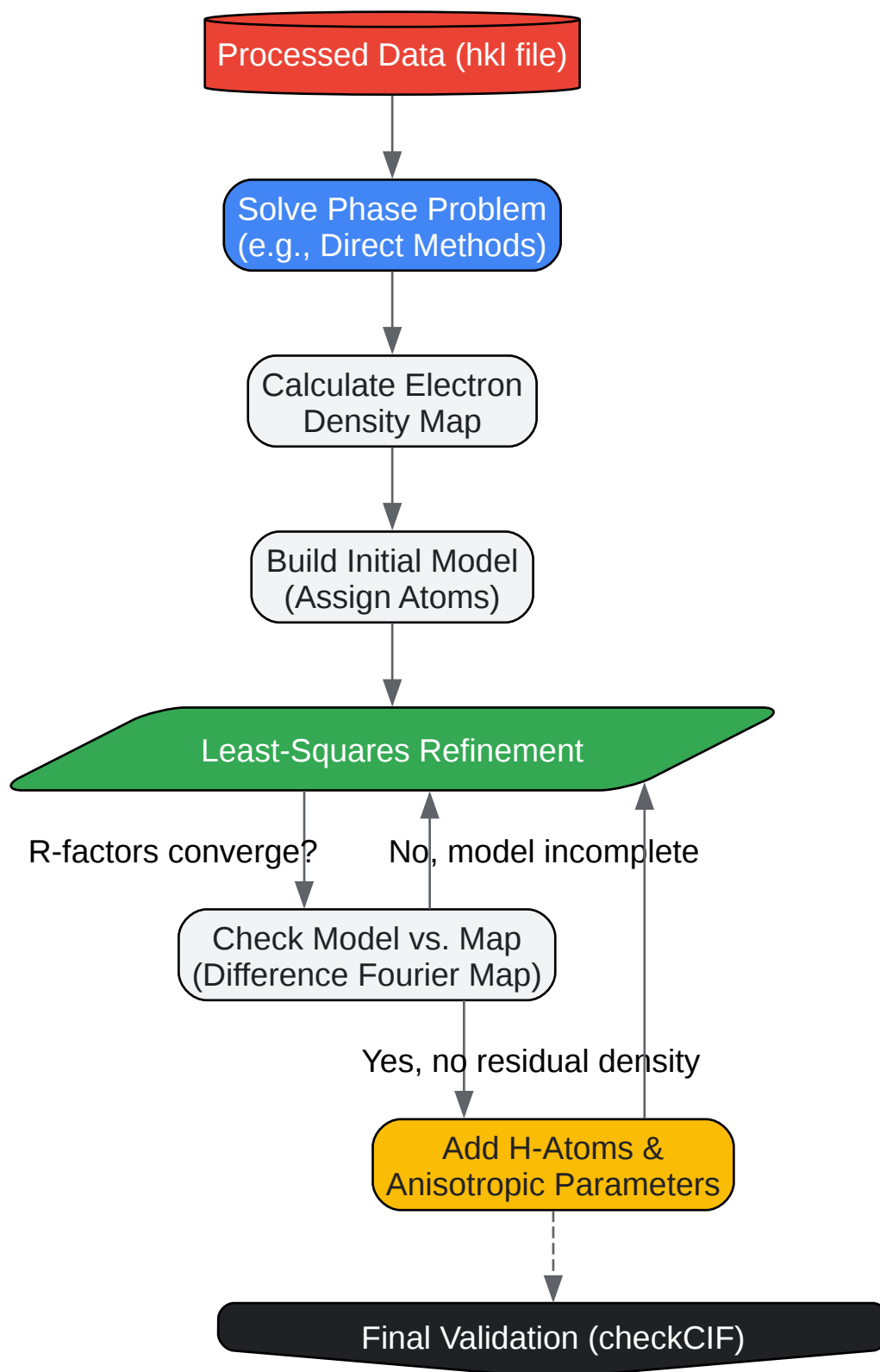
- **Crystal Selection & Mounting:** A suitable crystal is identified under a microscope. It is then carefully picked up using a cryoloop and mounted on a goniometer head on the diffractometer.[12] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations.
- **Unit Cell Determination:** A few initial diffraction images are collected to locate the diffracted beams. This data is used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[8]
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[13] The resulting diffraction pattern, a series of spots of varying intensity, is recorded by a detector.[14]
- **Data Processing:**

- Integration: The raw image files are processed to measure the intensity of each diffraction spot.
- Scaling and Merging: Intensities from different images are scaled to a common level, and symmetry-related reflections are merged to create a final, unique dataset.
- Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution, Refinement, and Validation

The processed diffraction data contains the amplitudes of the scattered X-rays, but the crucial phase information is lost. This is the well-known "phase problem" in crystallography.

Structure Solution and Refinement Workflow



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Caption: The iterative cycle of crystallographic structure solution and refinement.

Methodology:

- **Structure Solution:** Programs like SHELXT or SIR utilize "direct methods," a mathematical approach that uses statistical relationships between reflection intensities to derive initial phase estimates.^[15] This generates a preliminary electron density map.
- **Model Building:** The initial map is interpreted to locate atoms. The heaviest atoms (O, N, C) are typically visible first. A molecular fragment corresponding to **4-(4-Methoxyphenyl)pyrrolidin-2-one** is fitted to the electron density.
- **Refinement:** The atomic positions and their thermal displacement parameters are adjusted using a least-squares refinement process to improve the agreement between the observed diffraction data (F_{obs}) and the data calculated from the model (F_{calc}).^[16] This process is monitored using the R-factor (R1), which quantifies the disagreement. A final R1 value below 5% (0.05) is indicative of a well-refined structure.
- **Iterative Improvement:** The process is iterative. After refinement, a "difference Fourier map" is calculated, which shows regions where the model has too much or too little electron density. This map reveals missing atoms (like hydrogens) or disordered components. The model is adjusted, and the structure is refined again until the difference map is essentially flat.
- **Validation:** Before publication, the final model is validated using a service like checkCIF, which is provided by the International Union of Crystallography (IUCr).^{[17][18]} This program checks for geometric consistency, potential errors, and adherence to crystallographic standards.

Analysis of the Crystal Structure

With a validated model, the detailed analysis of molecular and supramolecular features can begin. For this guide, we will use hypothetical but chemically reasonable data based on known structures of related pyrrolidinones.^{[19][20][21]}

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standard table.

Parameter	Hypothetical Value for C ₁₁ H ₁₃ NO ₂
Chemical Formula	C ₁₁ H ₁₃ NO ₂
Formula Weight (g/mol)	191.23
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.51
b (Å)	6.72
c (Å)	15.85
β (°)	101.5
Volume (Å ³)	992.1
Z (molecules/unit cell)	4
Density (calculated, g/cm ³)	1.28
Temperature (K)	100
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected / Unique	8150 / 2050
R _{int}	0.025
Final R1 [I > 2σ(I)]	0.041
wR2 (all data)	0.115

Molecular Geometry and Conformation

The analysis of the molecular structure involves examining bond lengths, angles, and the overall conformation.

- **Bond Lengths and Angles:** These are compared to standard values to identify any unusual features that might indicate electronic or steric strain.[\[22\]](#)[\[23\]](#) For instance, the C=O bond of

the lactam is expected to be around 1.23 Å. The C-N bond within the amide should be shorter than a typical C-N single bond due to resonance.

Bond/Angle	Hypothetical Value	Standard Value
C2=O1	1.235(2) Å	~1.23 Å
N1-C2	1.345(2) Å	~1.33 Å (amide)
N1-C5	1.468(2) Å	~1.47 Å
C3-C4-C5 (ring angle)	103.5(1)°	~104° (envelope)

- **Ring Conformation:** The five-membered pyrrolidinone ring is not planar. It will likely adopt an envelope or twist conformation to minimize steric strain. The specific puckering can be quantified by calculating torsion angles around the ring. For example, an envelope conformation might have one atom (e.g., C4) displaced significantly from the plane formed by the other four atoms.

Supramolecular Assembly: The Role of Non-covalent Interactions

The crystal packing is dictated by a network of weaker, non-covalent interactions.^{[24][25]} Identifying these is key to understanding the material's properties.

- **Hydrogen Bonding:** The most significant interaction in many pyrrolidinone structures is the hydrogen bond formed between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. This typically leads to the formation of infinite chains or dimeric motifs.
 - **Example:** An N-H...O=C hydrogen bond would link molecules head-to-tail, forming a one-dimensional chain through the crystal lattice.
- **C-H...O and C-H...π Interactions:** Weaker C-H donors, such as those on the aromatic ring or the aliphatic part of the pyrrolidine ring, can form hydrogen bonds with the carbonyl or methoxy oxygen atoms. C-H groups can also interact with the face of the methoxyphenyl ring.

- π - π Stacking: The aromatic methoxyphenyl rings may interact with each other. These interactions can be face-to-face (stacked like pancakes) or, more commonly, offset or edge-to-face. These interactions contribute significantly to the overall lattice energy.[26]

Reporting and Data Deposition: Ensuring Scientific Integrity

The final step is to prepare the findings for publication and ensure the data is publicly accessible, adhering to the standards set by the IUCr.[27][28][29]

- Crystallographic Information File (CIF): All experimental details, atomic coordinates, and geometric parameters are compiled into a standardized text file format known as a CIF.[17] This file is the primary output of a crystal structure determination.
- Data Deposition: The CIF and the raw structure factor data are deposited in a public repository. For small organic molecules, the primary database is the Cambridge Structural Database (CSD).[30][31][32][33] Upon deposition, the CSD assigns a unique deposition number, which must be included in any publication describing the structure. This allows other researchers to freely access, visualize, and analyze the structural data, ensuring transparency and facilitating future research.

Conclusion

The crystal structure analysis of **4-(4-Methoxyphenyl)pyrrolidin-2-one** provides a definitive and high-resolution picture of its molecular architecture and supramolecular organization. Through a systematic process of crystal growth, X-ray diffraction, and computational refinement, we can determine not only the precise bond lengths and angles but also the subtle conformational preferences and the intricate network of non-covalent interactions that govern its solid-state form. This knowledge is invaluable for rational drug design, materials science, and fundamental chemical research, providing a solid foundation upon which further scientific inquiry can be built.

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